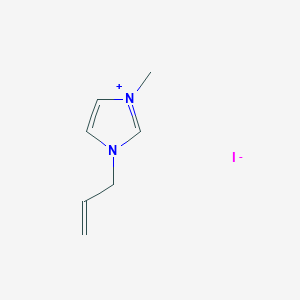

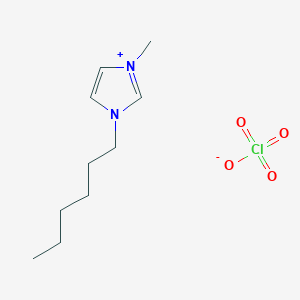

1-Allyl-3-methylimidazolium iodide

Vue d'ensemble

Description

1-Allyl-3-methylimidazolium iodide is a chemical compound with the empirical formula C7H11IN2 and a molecular weight of 250.08 . It has been used in various applications, including as a plasticizer for cornstarch and as a solid biopolymer electrolyte . It also plays an important role in the preparation of reducing sugar .

Synthesis Analysis

The synthesis of 1-Allyl-3-methylimidazolium iodide has been carried out in various studies. For instance, tosylation and acylation of cellulose were performed under mild reaction conditions using imidazolium-based ionic liquids (ILs) as solvents . The reactions were optimized for this particular solvent in order to obtain different cellulose derivatives with high yields, homogeneity, and degree of substitution (DS) .Molecular Structure Analysis

The molecular structure of 1-Allyl-3-methylimidazolium iodide has been analyzed in several studies. For example, first principles dynamical simulations provided accurate insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments, along with their statistical distributions .Chemical Reactions Analysis

Imidazolium ionic liquids, including 1-Allyl-3-methylimidazolium iodide, have been explored as recyclable and reusable reaction mediums . They not only act as a reaction medium but also enhance the rate of reaction .Physical And Chemical Properties Analysis

1-Allyl-3-methylimidazolium iodide is a crystalline substance with a molecular weight of 250.08 . It has an assay of ≥98.0% (HPLC) and contains less than 1.0% water .Applications De Recherche Scientifique

Green Chemistry

Imidazolium ionic liquids, including 1-Allyl-3-methylimidazolium iodide, have been explored as a recyclable and reusable reaction medium . They not only act as a reaction medium but also enhance the rate of reaction . This compound is used in different reactions for the synthesis of bioactive organic compounds .

Biomass Pretreatment

1-Alkyl-3-methylimidazolium ionic liquids are common cellulose solvents and biomass pretreatment agents . Beta-irradiation, often used to decrease the recalcitrance of biomass towards hydrolysis or saccharification, has been applied to these ionic liquids .

Phase Transitions and Thermodynamic Stability

1-Allyl-3-methylimidazolium iodide has applications in studying phase transitions and thermodynamic stability .

Lithium-Ion Batteries

Imidazole ionic liquids, including 1-Allyl-3-methylimidazolium iodide, have found widespread use in lithium-ion batteries . They have important potential applications in enhancing the charging and discharging efficiency of high-voltage lithium-ion batteries .

Lithium-Sulfur Batteries

Research has shown a notable enhancement in the cyclic lifespan of lithium-sulfur batteries upon the incorporation of a modest quantity of imidazole ionic liquids, including 1-Allyl-3-methylimidazolium iodide, into the electrolyte .

Chemical Manufacturing

1-Allyl-3-methylimidazolium iodide is used in the manufacture of chemical products . It is utilized in the synthesis of various compounds and is available for scientific research .

Mécanisme D'action

Target of Action

1-Allyl-3-methylimidazolium iodide is a type of ionic liquid . It is also used as a solvent for cellulose and cornstarch .

Mode of Action

It has been suggested that the length of the substituent on the imidazolium cation can influence its antimicrobial activity .

Biochemical Pathways

Its ability to dissolve cellulose and cornstarch suggests it may interact with polysaccharide metabolism .

Pharmacokinetics

It is known to be non-volatile , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 1-Allyl-3-methylimidazolium iodide’s action is largely dependent on its use. As a solvent, it can dissolve cellulose and cornstarch, facilitating their transformation into other products . When used as an antimicrobial, it can inhibit the growth of certain microorganisms .

Action Environment

The action of 1-Allyl-3-methylimidazolium iodide can be influenced by environmental factors. For instance, its solvation ability may be affected by temperature and pressure . Its antimicrobial activity could also vary depending on the specific microorganism and environmental conditions .

Safety and Hazards

According to the safety data sheet, 1-Allyl-3-methylimidazolium iodide can cause serious eye irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of accidental release, it is advised to collect and reclaim or dispose of in sealed containers in licensed waste .

Orientations Futures

1-Allyl-3-methylimidazolium iodide has potential for further investigation as a potential low-toxic biocide with high antimicrobial activity against reference and clinical multidrug-resistant strains . It also has potential applications in the field of green chemistry, where it can be used as a recyclable and reusable reaction medium .

Propriétés

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.HI/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVXEUXSWNLULC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-methylimidazolium iodide | |

CAS RN |

65039-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)

![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)